molecular formula C9H7ClO2 B3310059 7-Chlorochroman-3-one CAS No. 944899-60-9

7-Chlorochroman-3-one

Cat. No.: B3310059
CAS No.: 944899-60-9
M. Wt: 182.60 g/mol
InChI Key: GRMNWIUZRITVQF-UHFFFAOYSA-N
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Description

7-Chlorochroman-3-one is a chemical compound with the molecular formula C9H7ClO2. It is a derivative of chromanone, characterized by the presence of a chlorine atom at the 7th position of the chromanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-3-one typically involves the chlorination of chroman-3-one. One common method is the reaction of chroman-3-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorochroman-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chroman-3-one derivatives.

    Reduction: Reduction reactions can convert it into 7-chlorochroman-3-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chlorochroman-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorochroman-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Chroman-3-one: Lacks the chlorine atom at the 7th position.

    Chroman-4-one: Differs in the position of the carbonyl group.

    Chroman-2-one: Another positional isomer with distinct properties.

Uniqueness: 7-Chlorochroman-3-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

7-chloro-4H-chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNWIUZRITVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717042
Record name 7-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-60-9
Record name 7-Chloro-2H-1-benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944899-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2H-1-benzopyran-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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